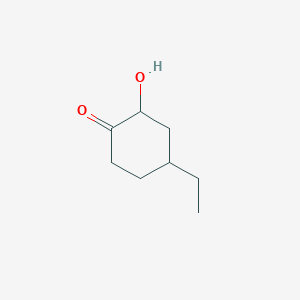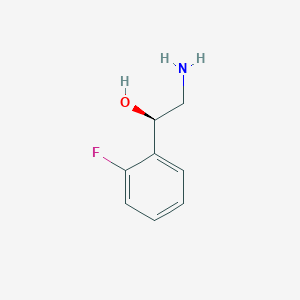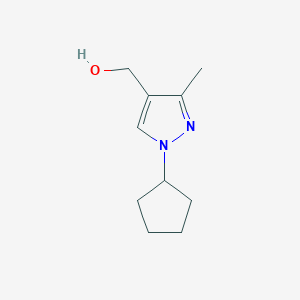![molecular formula C11H22ClNO4S B13077173 Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is an organic compound with the chemical formula C10H19ClNO4S. It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .
Preparation Methods
The preparation of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves complex organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biomedical Research: It is used as a reagent in the development of pharmaceuticals and other biologically active compounds.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate: This compound has a similar structure but with a piperidine ring instead of a butane chain.
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound also contains a piperidine ring but with a different substitution pattern.
Tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound features a cyclopropyl group instead of a butane chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C11H22ClNO4S |
|---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-3,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-10(2,3)8(7-18(12,15)16)13-9(14)17-11(4,5)6/h8H,7H2,1-6H3,(H,13,14) |
InChI Key |
IYUXBQLIGZDKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)




![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)




